5(6)-Sfx,SE

Description

The exact mass of the compound 5(6)-Sfx,SE is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5(6)-Sfx,SE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5(6)-Sfx,SE including the price, delivery time, and more detailed information at info@benchchem.com.

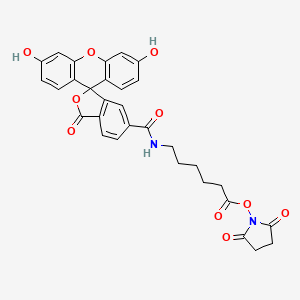

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26N2O10/c34-18-6-9-21-24(15-18)41-25-16-19(35)7-10-22(25)31(21)23-14-17(5-8-20(23)30(40)42-31)29(39)32-13-3-1-2-4-28(38)43-33-26(36)11-12-27(33)37/h5-10,14-16,34-35H,1-4,11-13H2,(H,32,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKZTXDDIMSZIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)C2=CC3=C(C=C2)C(=O)OC34C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26N2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601104518 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 6-[[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-6-yl)carbonyl]amino]hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601104518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148356-01-8 | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 6-[[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-6-yl)carbonyl]amino]hexanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148356-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dioxo-1-pyrrolidinyl 6-[[(3′,6′-dihydroxy-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-6-yl)carbonyl]amino]hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601104518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Deep Dive: 5(6)-FAM-X SE Bioconjugation

Content Type: Technical Guide / Whitepaper Audience: Senior Scientists, Biochemists, and Drug Development Professionals[1]

Chemical Architecture & Mechanism

5(6)-FAM-X SE represents a sophisticated evolution of standard fluorescein labeling. Unlike generic FITC or standard FAM-SE, this molecule incorporates a structural "breathing room" that significantly enhances quantum yield in complex bioconjugates.[1]

The "X" Factor: Why It Matters

The core differentiator is the "X" spacer , typically a 6-aminocaproic acid (aminohexanoyl) linker.

-

Problem: In standard FAM-SE, the fluorophore is directly adjacent to the reactive ester. When conjugated to a protein, the bulky fluorophore is held close to the protein surface, leading to fluorescence quenching via photoinduced electron transfer (PET) from amino acid residues (e.g., Tryptophan).

-

Solution: The 7-atom aliphatic "X" spacer physically separates the fluorophore from the biomolecule. This reduces steric hindrance during the conjugation reaction and decouples the fluorophore from surface quenching effects, resulting in brighter conjugates.

Reaction Chemistry: Nucleophilic Substitution

The Succinimidyl Ester (SE), also known as an NHS ester, targets primary amines (

Mechanism:

-

Attack: The unprotonated primary amine attacks the carbonyl carbon of the NHS ester.

-

Intermediate: A tetrahedral intermediate forms briefly.

-

Elimination: N-hydroxysuccinimide (NHS) is released as a leaving group.

-

Result: A stable amide bond is formed.[2]

Figure 1: The nucleophilic substitution mechanism forming a stable amide bond.

Physicochemical Properties

Understanding the mixed isomer nature of this reagent is critical for HPLC analysis. The 5- and 6-isomers have identical fluorescence properties but may elute separately during high-resolution chromatography.

| Property | Value / Characteristic | Notes |

| Molecular Weight | ~586.5 g/mol | Includes the NHS ester and spacer.[1] |

| Excitation Max | 494 nm | Matches Argon-ion laser (488 nm).[1] |

| Emission Max | 517 - 520 nm | Standard FITC channel.[1] |

| Extinction Coeff.[1][3][4][5][6] ( | ~75,000 - 83,000 | pH dependent (requires pH > 8.0 for max absorption).[1] |

| Solubility | DMSO, DMF | Hydrolytically unstable. Must be anhydrous.[1][7] |

| Correction Factor ( | 0.17 - 0.30 | Varies by lot; check specific CoA.[1] |

The Conjugation Workflow

This protocol is designed for labeling IgG antibodies or BSA but scales to any protein.

Phase 1: Preparation (The "Dry" Phase)

Critical: NHS esters hydrolyze in minutes in aqueous solutions.

-

Protein Prep: Buffer exchange protein into Sodium Bicarbonate (0.1 M, pH 8.3) .

-

Why: Tris and Glycine contain amines that will steal the dye.

-

Concentration: Target 2–10 mg/mL. Lower concentrations lead to poor labeling efficiency due to hydrolysis competition.

-

-

Dye Prep: Dissolve 5(6)-FAM-X SE in anhydrous DMSO immediately before use.

-

Target: 10 mg/mL stock.

-

Phase 2: The Reaction

-

Calculated Addition: Add dye to protein at a molar excess of 10–20x .

-

Note: The "X" spacer improves efficiency, so you may need less dye than standard FAM-SE.

-

-

Incubation: Incubate for 1 hour at Room Temperature in the dark with gentle rotation.

-

Quenching: Add 1M Tris (pH 8.0) or 1M Glycine to a final concentration of 50-100 mM. Incubate for 15 mins.

-

Why: This reacts with any remaining NHS ester, preventing non-specific binding during purification.[1]

-

Phase 3: Purification

Separate the conjugate from free dye using a Sephadex G-25 column (PD-10) or extensive dialysis against PBS.

Figure 2: Step-by-step conjugation workflow ensuring minimal hydrolysis and maximum yield.

Critical Optimization Parameters

pH Sensitivity & Hydrolysis

The reaction is a race between the amine attack (desired) and hydrolysis (undesired).

-

pH < 7.5: Amines are protonated (

) and unreactive. -

pH > 9.0: Hydrolysis of the NHS ester becomes the dominant reaction, wasting the reagent.

-

Optimal Window: pH 8.3 – 8.5 provides the best balance.

Stoichiometry

| Protein Type | Recommended Molar Excess | Target DOL |

| IgG Antibody | 10x - 20x | 3 - 6 dyes/protein |

| BSA / HSA | 15x - 25x | 5 - 10 dyes/protein |

| Peptides | 5x - 10x | 1 dye/peptide |

Quality Control: Calculating DOL

The Degree of Labeling (DOL) defines the average number of dye molecules per protein.[4][6][8]

The Formula:

Where:

- : Absorbance at 494 nm.[9]

-

: Extinction coefficient of protein (IgG

- : Absorbance at 280 nm (Protein max).[4][6]

- : Correction Factor (Absorbance of dye at 280 nm / Absorbance at 494 nm).[5] Use 0.30 as a conservative estimate if unknown [1].

-

: Extinction coefficient of FAM-X (~83,000

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low DOL (< 1) | Buffer contained amines (Tris). | Dialyze protein into PBS/Bicarbonate. |

| Low DOL (< 1) | Dye hydrolyzed (wet DMSO).[1] | Use fresh, anhydrous DMSO; store dye with desiccant.[1] |

| Precipitation | Over-labeling (Hydrophobic aggregation).[1] | Reduce molar excess (e.g., from 20x to 10x). |

| High Background | Free dye remaining.[1][5] | Repeat size exclusion chromatography.[1] |

References

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. biotium.com [biotium.com]

- 3. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Degree of labeling (DOL) step by step [abberior.rocks]

- 7. 5(6)-FAM SE | TargetMol [targetmol.com]

- 8. DOL Calculator for Labeled Protein | HYPERMOL® [hypermol.com]

- 9. 5(6)-FAM, SE [5-(and-6)-Carboxyfluorescein, SE] [anaspec.com]

Methodological & Application

Application Note: High-Fidelity Antibody Labeling with 5(6)-SFX, SE

This Application Note is designed as a definitive technical guide for the conjugation of antibodies with 5(6)-SFX, SE (6-(Fluorescein-5-(and-6)-carboxamido)hexanoic acid, succinimidyl ester). It prioritizes mechanistic understanding, reproducibility, and data integrity.

Executive Summary & Technical Rationale

Fluorescence labeling is a cornerstone of immunodetection, yet standard FITC (Fluorescein Isothiocyanate) labeling often suffers from fluorescence quenching and steric hindrance when fluorophores are crowded on the protein surface.

5(6)-SFX, SE represents a superior alternative to standard FITC or 5(6)-FAM, SE.

-

The "Spacer" Advantage: The "X" in SFX denotes a 6-carbon aminohexanoic acid spacer between the fluorescein fluorophore and the succinimidyl ester reactive group.[1] This spacer reduces quenching by distancing the fluorophore from the antibody surface and provides greater rotational freedom, often resulting in higher quantum yield conjugates.

-

Chemistry: The Succinimidyl Ester (SE) moiety reacts specifically with primary amines (

) present on lysine residues and the N-terminus of the antibody to form a stable amide bond.

Mechanistic Workflow

The following diagram illustrates the critical path from raw antibody to validated conjugate.

Figure 1: Critical path workflow for 5(6)-SFX, SE antibody conjugation.

Pre-Conjugation Requirements (The "Go/No-Go" Check)

Before opening the dye vial, ensure your antibody meets these strict criteria. Failure here is the primary cause of conjugation failure.

| Parameter | Requirement | Scientific Rationale |

| Buffer Composition | Amine-Free (PBS, Borate, Carbonate) | Tris, Glycine, and BSA contain primary amines that compete with the antibody for the dye, neutralizing the reaction. |

| pH | 8.3 – 9.0 | The NHS-ester reaction requires unprotonated amines. At physiological pH (7.4), lysine amines are largely protonated ( |

| Concentration | > 1.0 mg/mL | High protein concentration drives the reaction kinetics forward. Dilute proteins (<0.5 mg/mL) result in poor labeling efficiency and hydrolysis of the dye. |

| Purity | > 90% IgG | Contaminating proteins (e.g., albumin) will be labeled, creating high background noise in downstream applications. |

Materials & Reagents

-

Fluorophore: 5(6)-SFX, SE (MW: ~586.55 g/mol ).[1] Store at -20°C, desiccated.

-

Solvent: Anhydrous DMSO or DMF (High quality, amine-free).

-

Reaction Buffer: 1M Sodium Bicarbonate (

), pH 8.5–9.0. -

Purification Column: Sephadex G-25 (PD-10) or Zeba™ Spin Desalting Columns (7K MWCO).

-

Antibody: Purified IgG, free of carrier proteins (BSA/Gelatin) and amines.

Step-by-Step Protocol

Phase 1: Dye Preparation (Just-in-Time)

Note: NHS-esters hydrolyze rapidly in moisture. Do not prepare stock solutions in advance.

-

Equilibrate the vial of 5(6)-SFX, SE to room temperature before opening to prevent condensation.

-

Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL .

Phase 2: Conjugation Reaction

-

Adjust Antibody pH: If the antibody is in PBS (pH 7.4), add 1/10th volume of 1M Sodium Bicarbonate (pH 9.0) to raise the pH to ~8.3–8.5.

-

Example: To 900 µL IgG, add 100 µL 1M Bicarbonate.

-

-

Calculate Dye Volume: Aim for a Dye:Protein Molar Ratio of 15:1 .

-

Use the formula below to determine the volume of dye stock needed:

-

Approximation: For 1 mg IgG (MW 150,000) and 15x excess of SFX (MW 586), you need ~0.06 mg of dye. At 10 mg/mL stock, this is ~6 µL of dye .

-

-

Incubate: Add the calculated dye volume to the antibody solution while gently vortexing.

-

Reaction Conditions: Incubate for 60 minutes at Room Temperature in the dark with gentle agitation.

Phase 3: Purification

Objective: Remove unreacted free dye.[4]

-

Equilibrate a desalting column (e.g., PD-10 or Spin Column) with PBS (pH 7.4).

-

Load the reaction mixture onto the column.

-

-

Visual Cue: The first fluorescent band to elute is the conjugated antibody (high MW). The slower, second band is free dye (low MW). Collect the first band.

-

Quality Control: Degree of Labeling (DOL)

Accurate determination of the DOL is critical to ensure the antibody is not under-labeled (weak signal) or over-labeled (quenching/precipitation).

Data Collection

Measure Absorbance at 280 nm (

Constants for 5(6)-SFX

-

Molar Extinction Coefficient of Dye (

): 74,000 -

Molar Extinction Coefficient of IgG (

): 210,000 -

Correction Factor (

): 0.35 (Adjusts for dye absorbance at 280 nm) [1].

Calculations

Step 1: Correct Protein Concentration

Step 2: Calculate DOL

Interpretation Table

| DOL Value | Status | Action |

| < 2.0 | Under-labeled | Low signal. Repeat with higher dye molar excess (20x). |

| 3.0 – 6.0 | Optimal | Proceed to application. Ideal balance of brightness and specificity. |

| > 8.0 | Over-labeled | High risk of quenching and non-specific binding. Discard. |

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Low DOL (<2) | Buffer contained amines (Tris/Glycine). | Dialyze antibody into PBS before labeling. |

| Dye was hydrolyzed (wet DMSO). | Use fresh, high-quality anhydrous DMSO. | |

| pH was too low (< 8.0). | Ensure Bicarbonate buffer is added to raise pH.[4] | |

| Precipitation | Over-labeling (hydrophobic dye aggregation). | Reduce Dye:Protein ratio to 10x or 8x. |

| High Background | Free dye not removed.[4] | Perform a second desalting step or extensive dialysis. |

| Aggregates formed. | Centrifuge conjugate (10,000 x g, 5 min) to remove aggregates. |

References

Sources

- 1. thomassci.com [thomassci.com]

- 2. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - US [thermofisher.com]

- 3. 5-SFX SE - CAS-Number 148356-00-7 - Order from Chemodex [chemodex.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. protocols.io [protocols.io]

- 7. 5(6)-SFX (Fluorescein), SE | CAS 114616-31-8 | Tocris Bioscience [tocris.com]

Application Note: High-Fidelity Peptide Labeling with 5(6)-SFX, SE

Subject: Protocol for the conjugation of 5(6)-SFX, SE (6-(Fluorescein-5-(and-6)-carboxamido)hexanoic acid, succinimidyl ester) to primary amines in synthetic peptides.

Abstract

This guide outlines the technical methodology for labeling synthetic peptides with 5(6)-SFX, SE , a superior fluorescein derivative. Unlike standard FITC (Fluorescein Isothiocyanate), 5(6)-SFX incorporates a six-carbon aliphatic spacer (hexanoic acid) between the fluorophore and the reactive succinimidyl ester group. This structural enhancement mitigates steric hindrance and reduces fluorescence quenching caused by fluorophore-peptide interactions. This protocol is optimized for researchers requiring high-yield conjugation with maximal spectral integrity for applications in flow cytometry, fluorescence microscopy, and FRET-based assays.

Technical Introduction & Mechanism

The Molecule: 5(6)-SFX, SE[1][2][3]

-

Chemical Name: 6-(Fluorescein-5-(and-6)-carboxamido)hexanoic acid, succinimidyl ester.[1][2][3]

-

Molecular Weight: ~586.55 g/mol .[4]

-

Excitation/Emission: 495 nm / 520 nm (pH > 8.0).

-

Extinction Coefficient: ~74,000 cm⁻¹M⁻¹.[4]

-

Key Advantage: The "X" spacer separates the bulky fluorescein core from the peptide backbone. This is critical when labeling short peptides or sites near secondary structures, where steric clashes often lower the degree of labeling (DOL) or quench fluorescence via electron transfer.

Mechanism of Action

The labeling relies on N-Hydroxysuccinimide (NHS) ester chemistry .[5][6] The succinimidyl ester (SE) group on the 5(6)-SFX molecule undergoes a nucleophilic attack by primary amines (

-

Targets: N-terminal

-amine and Lysine (Lys, K) -

Product: A stable amide bond connecting the fluorophore to the peptide.

Critical Constraint: The NHS-ester is moisture-sensitive and competes with hydrolysis (reaction with water). Therefore, the reaction requires a specific pH window (8.3–9.0) to maintain the amine in its unprotonated (nucleophilic) state while minimizing the rate of hydrolysis.

Reaction Scheme Visualization

Figure 1: Mechanism of NHS-ester conjugation. The primary amine on the peptide attacks the carbonyl of the succinimidyl ester, displacing NHS and forming a permanent amide linkage.

Materials & Equipment

| Category | Item | Specification/Notes |

| Reagents | 5(6)-SFX, SE | Store at -20°C, desiccated.[4][1] Protect from light.[3] |

| Anhydrous DMSO or DMF | Critical: Must be "amine-free" and dry (High Purity Grade). | |

| Sodium Bicarbonate (NaHCO₃) | 0.1 M - 0.2 M, pH 8.3–9.0. | |

| Optional: Triethylamine (TEA) | Used if peptide is supplied as a TFA salt (to neutralize acidity). | |

| Purification | HPLC Column | C18 Reverse Phase (RP-HPLC). |

| Desalting Column | Sephadex G-25 or PD-10 (for larger peptides/proteins). | |

| Equipment | UV-Vis Spectrophotometer | Capable of reading at 280 nm and 495 nm. |

| Centrifuge/Vortex | For stock preparation.[8] |

Pre-Labeling Considerations (The "Self-Validating" System)

Before mixing reagents, perform these checks to ensure the system is valid:

-

Peptide Sequence Audit:

-

Does your peptide contain Lysines? If yes, you will get random labeling (heterogeneous mixture).

-

Solution: If site-specific labeling is required on a Lysine-containing peptide, use solid-phase labeling (resin-bound) or protect Lysines with orthogonal groups (e.g., ivDde) before cleavage.

-

-

Counter-Ion Check:

-

Synthetic peptides are often lyophilized as TFA salts. TFA lowers the pH significantly.

-

Validation: Dissolve a small aliquot of peptide in your reaction buffer and check pH. If pH < 8.0, the reaction will fail . Adjust with 1M NaHCO₃ or TEA.

-

-

Buffer Exclusion:

-

NEVER use Tris, Glycine, or Histidine buffers for the reaction. They contain primary amines and will consume the dye.

-

Step-by-Step Protocol

Phase 1: Stock Preparation

-

Warm-up: Allow the vial of 5(6)-SFX, SE to equilibrate to room temperature before opening (prevents condensation).

-

Solvent: Dissolve 5(6)-SFX, SE in anhydrous DMSO or DMF to a concentration of 10 mg/mL (approx. 17 mM) .

-

Note: Prepare this immediately before use. NHS esters degrade in solution.

-

Phase 2: Conjugation Reaction

-

Peptide Dissolution: Dissolve the peptide in 0.1 M Sodium Bicarbonate buffer (pH 8.3) .

-

Target Concentration: 1–5 mg/mL. Higher concentrations improve efficiency.

-

-

Dye Addition: Slowly add the 5(6)-SFX stock to the peptide solution while vortexing gently.

-

Stoichiometry:

-

For N-terminal labeling (no Lysines): Use 1.5 – 2.0 molar excess of dye.

-

For Lysine labeling (or difficult sequences): Use 5.0 – 10.0 molar excess .

-

-

Solvent Limit: Keep organic solvent (DMSO/DMF) < 20% of total volume to prevent peptide precipitation.

-

-

Incubation: Incubate for 1 hour at Room Temperature in the dark.

-

Optimization: Constant gentle agitation (shaker) is recommended.

-

Phase 3: Quenching (Stop Reaction)

-

Add 0.1 M Tris-HCl (pH 8.0) or Ethanolamine to the reaction mixture.

-

Incubate for 15 minutes. This reacts with any remaining active ester, preventing non-specific reaction during purification.

Phase 4: Purification

-

Method: Reverse-Phase HPLC (RP-HPLC) is preferred for peptides.

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Detection: Monitor Absorbance at 220 nm (peptide bond) and 495 nm (Fluorescein).

-

-

Collection: Collect the peak that shows absorbance at both wavelengths. The free dye will elute differently (usually later due to hydrophobicity, or earlier if hydrolyzed).

Workflow Diagram

Figure 2: Operational workflow for peptide labeling. The diamond node represents the critical "Self-Validating" checkpoint.

Data Analysis: Degree of Labeling (DOL)

After purification, quantify the labeling efficiency.

Constants for 5(6)-SFX:

-

(at 494 nm)

-

(Correction Factor)

Formula:

-

Target DOL: For a peptide with one amine, DOL should be 0.9 – 1.1.

-

Troubleshooting:

-

DOL < 0.5: pH was too low, or dye was hydrolyzed (wet DMSO).

-

DOL > 1.2 (for single amine): Non-specific sticking (purify better) or error in extinction coefficient estimation.

-

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard text for NHS-ester chemistry mechanics).

- Molecular Probes (Invitrogen).The Handbook: A Guide to Fluorescent Probes and Labeling Technologies. (Referenced for spectral properties of SFX variants).

Sources

- 1. biotium.com [biotium.com]

- 2. 5(6)-SFX SE - CAS-Number 114616-31-8 - Order from Chemodex [chemodex.com]

- 3. 5-SFX (6-(Fluorescein-5-Carboxamido) Hexanoic Acid, Succinimidyl Ester), single isomer 5 mg [thermofisher.com]

- 4. rndsystems.com [rndsystems.com]

- 5. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abberior.rocks [abberior.rocks]

- 7. 6-(Fluorescein-5(6)-carboxamido)hexanoicacid N-succinimidyl ester [cogershop.com]

- 8. biotium.com [biotium.com]

Application Notes and Protocols for 5(6)-Sfx,SE Labeling of Oligonucleotides

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, in-depth technical overview and detailed protocols for the fluorescent labeling of amine-modified oligonucleotides using 5(6)-Carboxyfluorescein, Succinimidyl Ester (5(6)-Sfx,SE). Moving beyond a simple recitation of steps, this document elucidates the chemical principles, critical parameters, and validation methods that underpin a successful and reproducible labeling strategy.

Introduction: The Power of Fluorescent Oligonucleotides

Fluorescently labeled oligonucleotides are indispensable tools in modern molecular biology, diagnostics, and therapeutic development.[1] Their applications are vast, ranging from primers in quantitative PCR (qPCR) and probes for fluorescence in situ hybridization (FISH) to components of advanced gene sequencing and forensic analysis platforms.[1][2] The covalent attachment of a fluorophore allows for highly sensitive, non-radioactive detection and quantification of nucleic acid interactions.[1]

Among the plethora of available fluorescent dyes, fluorescein derivatives remain a popular choice due to their high quantum yield, good water solubility, and an excitation maximum that aligns well with the common 488 nm laser line used in many instruments. 5(6)-Carboxyfluorescein, succinimidyl ester (also known as 5(6)-FAM, SE) is a prime choice for labeling oligonucleotides. The succinimidyl ester (SE) group provides a robust and efficient means of covalently attaching the fluorescein moiety to a primary amine, which is typically introduced at the 5' or 3' terminus of a synthetic oligonucleotide via a modified phosphoramidite.[3][4] This post-synthetic conjugation approach is highly effective and widely used.[3]

The Chemistry of Amine-Reactive Labeling

The foundation of this protocol is the reaction between the N-hydroxysuccinimide (NHS) ester of the dye and a primary aliphatic amine on the oligonucleotide.[5] The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable and irreversible amide bond, with N-hydroxysuccinimide released as a byproduct.[6]

This reaction is highly pH-dependent.[7] For the primary amine to be sufficiently nucleophilic, it must be in its unprotonated state. Therefore, the reaction is carried out in a slightly alkaline buffer, typically with a pH between 8.3 and 9.0.[7][8] It is crucial to avoid buffers containing primary amines, such as Tris, as they will compete with the oligonucleotide for reaction with the dye.[4]

A critical competing reaction is the hydrolysis of the NHS ester, where water molecules attack the ester, rendering it inactive. The rate of hydrolysis increases with pH. Therefore, maintaining the recommended pH range is a balancing act: high enough to ensure the amine is deprotonated for efficient reaction, but not so high as to cause excessive hydrolysis of the dye before it can react with the oligonucleotide.

Figure 1. Reaction of 5(6)-Sfx,SE with an amine-modified oligonucleotide.

Experimental Workflow Overview

The entire process, from receiving the amine-modified oligonucleotide to obtaining a purified, quality-controlled product, can be broken down into three main stages: the labeling reaction, purification of the conjugate, and quality control assessment.

Figure 2. Workflow for 5(6)-Sfx,SE labeling of oligonucleotides.

Detailed Protocols

Part 1: Reagent Preparation

1.1. Amine-Modified Oligonucleotide:

-

Start with a high-quality, purified oligonucleotide that has been synthesized with a primary amine modification (e.g., Amino Modifier C6) at the desired terminus (5' or 3').

-

To ensure the oligonucleotide is free from any interfering amine-containing compounds from synthesis (like triethylamine or Tris), it is recommended to perform a preliminary purification by ethanol precipitation.[4]

-

Resuspend the purified, amine-modified oligonucleotide in an amine-free buffer. A 0.1 M sodium bicarbonate or 0.1 M sodium tetraborate buffer with a pH adjusted to 8.5 is ideal.[4][5]

1.2. 5(6)-Sfx,SE Dye Solution:

-

Allow the vial of 5(6)-Sfx,SE to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the dye, for example, 10 mg/mL, in high-quality, anhydrous dimethyl sulfoxide (DMSO).[8] DMF can also be used, but ensure it is amine-free.[5]

-

Crucial Insight: NHS esters are moisture-sensitive. Using anhydrous DMSO and preparing the dye solution fresh for each labeling reaction is critical to prevent hydrolysis and ensure high labeling efficiency.[4]

Part 2: The Labeling Reaction

This protocol is optimized for labeling approximately 20-30 nmol of an amine-modified oligonucleotide.

-

In a microcentrifuge tube, dissolve 20-30 nmol of the amine-modified oligonucleotide in 200 µL of 0.1 M sodium bicarbonate buffer, pH 8.5.

-

Add 20 µL of the freshly prepared 10 mg/mL 5(6)-Sfx,SE solution in DMSO to the oligonucleotide solution. This represents a significant molar excess of the dye to drive the reaction to completion.

-

Vortex the mixture gently and incubate at room temperature for at least 2 hours, or overnight for convenience.[8] Protect the reaction from light by wrapping the tube in aluminum foil, as fluorescein is susceptible to photobleaching.[9]

Part 3: Purification of the Labeled Oligonucleotide

Purification is essential to remove unreacted dye, which can interfere with downstream applications and quantification. Two common methods are presented here.

Method A: Ethanol Precipitation (for rapid desalting and removal of bulk free dye)

This method is quick and removes a significant portion of the unreacted dye but may not be sufficient for applications requiring very high purity.[3]

-

To the 220 µL reaction mixture, add 22 µL of 3 M sodium acetate, pH 5.2.

-

Add 750 µL of ice-cold absolute ethanol.[10]

-

Vortex briefly and incubate at -20°C overnight or at -80°C for 2 hours to precipitate the oligonucleotide.[10]

-

Carefully decant the supernatant, which contains the majority of the unreacted dye.

-

Wash the pellet by adding 500 µL of cold 70% ethanol and centrifuging again for 10 minutes. This step removes residual salt.

-

Carefully decant the supernatant and briefly dry the pellet under vacuum. Do not over-dry, as this can make resuspension difficult.[7]

-

Resuspend the labeled oligonucleotide in a suitable buffer, such as TE (10 mM Tris, 1 mM EDTA, pH 8.0).

Method B: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard for purifying fluorescently labeled oligonucleotides, providing excellent separation of the labeled product from unlabeled oligonucleotides and free dye.[1][11]

-

System Setup: Use a C18 reverse-phase column. The mobile phases typically consist of an aqueous buffer (e.g., 0.1 M Triethylammonium Acetate (TEAA), pH 7.0) and an organic solvent (e.g., acetonitrile).[12]

-

Gradient Elution: The reaction mixture is injected onto the column and eluted with a gradient of increasing acetonitrile concentration.

-

Fraction Collection: The elution profile is monitored at 260 nm (for the oligonucleotide) and at the absorbance maximum of fluorescein (~494 nm). The unlabeled oligonucleotide will elute first, followed by the more hydrophobic, dye-labeled product.[1][12] The free dye will typically elute much later. Collect the peak that absorbs at both wavelengths.

-

Post-HPLC Processing: The collected fractions containing the purified labeled oligonucleotide are typically evaporated to dryness using a centrifugal evaporator.[9][12] The purified product is then resuspended in the desired storage buffer.

Quality Control: Ensuring Success

After purification, it is essential to quantify the concentration of the labeled oligonucleotide and determine the labeling efficiency. This is achieved using UV-Vis spectrophotometry.

1. Spectrophotometric Measurement:

-

Measure the absorbance of the purified, labeled oligonucleotide solution at 260 nm (A₂₆₀) and at the absorbance maximum for 5(6)-Sfx (~494 nm, A_max).

2. Calculation of Dye and Oligonucleotide Concentrations:

The concentration of the dye is calculated using the Beer-Lambert law:

-

Concentration of Dye (M) = A_max / (ε_dye × l)

-

Where A_max is the absorbance at ~494 nm.

-

ε_dye is the molar extinction coefficient of 5(6)-Sfx, which is 83,000 M⁻¹cm⁻¹ .[13]

-

l is the path length of the cuvette (typically 1 cm).

-

The absorbance at 260 nm is a combination of the absorbance from the oligonucleotide and the dye. To find the true absorbance of the oligonucleotide, a correction factor must be applied.

-

Corrected A₂₆₀ = A₂₆₀ - (A_max × CF₂₆₀)

-

Where CF₂₆₀ is the correction factor for the dye's absorbance at 260 nm. For 5(6)-Sfx, this value is 0.32 .[13]

-

The concentration of the oligonucleotide can then be calculated:

-

Concentration of Oligonucleotide (M) = Corrected A₂₆₀ / (ε_oligo × l)

-

Where ε_oligo is the molar extinction coefficient of the specific oligonucleotide sequence, which can be calculated based on its base composition.

-

3. Determining the Degree of Labeling (DOL):

The DOL, or the ratio of dye molecules to oligonucleotide molecules, is a key indicator of the labeling reaction's success.

-

DOL = Concentration of Dye / Concentration of Oligonucleotide

For single-labeled oligonucleotides, a DOL between 0.7 and 1.0 indicates a highly efficient reaction.

Quantitative Data Summary Table:

| Parameter | Value | Source |

| 5(6)-Sfx Absorbance Max (λ_max) | ~494 nm | [13] |

| 5(6)-Sfx Emission Max | ~517 nm | [13] |

| Molar Extinction Coefficient (ε_dye) | 83,000 M⁻¹cm⁻¹ | [13] |

| Correction Factor at 260 nm (CF₂₆₀) | 0.32 | [13] |

| Recommended Reaction pH | 8.3 - 9.0 | [7][8] |

Storage and Handling

Fluorescently labeled oligonucleotides should be stored protected from light to prevent photobleaching.[9] For long-term storage, it is recommended to store them at -20°C in a slightly basic buffer like TE (pH 8.0).[11] Repeated freeze-thaw cycles should be avoided.

Conclusion

The protocol described provides a robust and reliable method for labeling amine-modified oligonucleotides with 5(6)-Sfx,SE. By understanding the underlying chemistry, carefully controlling reaction parameters, and performing rigorous purification and quality control, researchers can confidently generate high-quality fluorescent probes for a wide array of demanding applications in research, diagnostics, and drug development.

References

-

Ethanol Precipitation of RNA Oligonucleotides . (2018). Horizon Discovery. Retrieved February 7, 2024, from [Link]

-

How to process fluorescently labeled oligos after HPLC purification? . (2020). ResearchGate. Retrieved February 7, 2024, from [Link]

-

5(6)-Carboxyfluorescein diacetate succinimidyl ester . (n.d.). PubChem. Retrieved February 7, 2024, from [Link]

-

RP-HPLC method for the Purification of Labeled Synthetic Oligonucleotides Using XTerra® MS C18 Columns . (n.d.). Waters. Retrieved February 7, 2024, from [Link]

-

GENERAL PROCEDURE FOR LABELLING OF AMINO-MODIFIED OLIGONUCLEOTIDES . (n.d.). Glen Research. Retrieved February 7, 2024, from [Link]

-

Ethanol Precipitation . (n.d.). Medical University of Graz. Retrieved February 7, 2024, from [Link]

-

General and facile purification of dye-labeled oligonucleotides by pH-controlled extraction . (n.d.). BioTechniques. Retrieved February 7, 2024, from [Link]

-

Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling . (n.d.). Glen Research. Retrieved February 7, 2024, from [Link]

-

Protocol: NHS Ester Labeling of Amino-Biomolecules . (n.d.). Interchim. Retrieved February 7, 2024, from [Link]

Sources

- 1. genome.cshlp.org [genome.cshlp.org]

- 2. Ethanol precipitation of small DNA fragments [protocols.io]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TR [thermofisher.com]

- 5. interchim.fr [interchim.fr]

- 6. Sign In [cshprotocols.cshlp.org]

- 7. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]

- 8. glenresearch.com [glenresearch.com]

- 9. researchgate.net [researchgate.net]

- 10. horizondiscovery.com [horizondiscovery.com]

- 11. labcluster.com [labcluster.com]

- 12. mz-at.de [mz-at.de]

- 13. 5(6)-FAM, SE [5-(and-6)-Carboxyfluorescein, succinimidyl ester] *CAS 117548-22-8* | AAT Bioquest [aatbio.com]

Technical Guide: Bioconjugation and Application of 5(6)-Sfx,SE

Introduction: The Chemistry of Precision

In high-fidelity proteomic analysis, the choice of fluorophore and linker chemistry is as critical as the antibody specificity itself.[1] 5(6)-Sfx,SE represents a significant evolution over standard fluorescein isothiocyanate (FITC) or 5(6)-FAM, SE labeling.[1]

While standard FAM-SE attaches the fluorophore directly to the protein, 5(6)-Sfx,SE incorporates a 7-atom aminohexanoic acid spacer ("Linker X") between the fluorescein moiety and the reactive succinimidyl ester.[1]

Why "Sfx" Matters (Expertise & Causality)

-

Reduced Steric Hindrance: The spacer arm projects the fluorophore away from the protein surface.[1] This is critical when labeling crowded epitopes or when the fluorophore might otherwise be quenched by proximal amino acid residues (e.g., Tryptophan).[1]

-

Increased Accessibility: The reactive NHS ester is more accessible to sterically hindered amines on the target protein, often resulting in higher conjugation efficiency compared to zero-length linkers.[1]

-

Spectral Stability: By distancing the fluorophore from the protein surface, the excitation/emission characteristics (495/520 nm) remain more consistent and less sensitive to the local pH microenvironment of the protein surface.[1]

Core Protocol: Bioconjugation of Antibodies

This protocol is the foundation of all downstream applications.[1] A poor conjugate yields poor data.

A. Pre-Reaction Planning[1]

-

Target Protein: IgG Antibody (MW ~150,000 Da).[1]

-

Reactive Chemistry: NHS Ester targets primary amines (

) on Lysine residues and the N-terminus.[1] -

Buffer Requirement: Amine-Free . Tris, Glycine, or BSA must be removed via dialysis or spin columns before starting.[1]

B. Materials

-

5(6)-Sfx,SE: Store at -20°C, desiccated.

-

Solvent: Anhydrous DMSO or DMF (High quality, water <0.1%).[1]

-

Reaction Buffer: 0.1 M Sodium Bicarbonate (

), pH 8.3–8.5.[1] -

Purification: Sephadex G-25 Desalting Columns (PD-10) or 10K MWCO Spin Concentrators.[1]

C. Step-by-Step Conjugation Workflow

-

Protein Preparation:

-

Dye Solubilization (Critical Timing):

-

Reaction:

-

Quenching (Optional but Recommended):

-

Purification:

D. Validation: Degree of Labeling (DOL)

Measure Absorbance at 280 nm (

-

0.3 is the correction factor for Fluorescein absorbance at 280nm.

-

Target DOL: 3–6 dyes per IgG molecule.[1]

Visualization: Bioconjugation Mechanism

Caption: Mechanism of NHS-ester conjugation. The primary amine on the protein attacks the carbonyl of the NHS ester, releasing NHS and forming a stable amide bond with the spacer-fluorophore.[1]

Application 1: Fluorescent Western Blot

Fluorescent Westerns offer multiplexing capabilities and wider linear dynamic ranges than chemiluminescence.[1][3]

A. Critical Parameters

| Parameter | Recommendation | Rationale |

| Membrane | Low-Fluorescence PVDF | Nitrocellulose autofluoresces in the green channel (488nm), obscuring the Sfx signal. |

| Blocking | Non-Mammalian / Particle-Free | Milk contains biotin/proteins that can autofluoresce or settle.[1] Use BSA (3%) or commercial fluorescence blockers (e.g., TrueBlack).[1] |

| Primary Ab | Concentration optimized | Fluorescent detection is less sensitive than enzymatic ECL; use higher primary concentrations (1:1000). |

| Handling | Darkness | Protect membranes from light at all steps after secondary incubation to prevent photobleaching.[1][4] |

B. Protocol Workflow

-

Transfer: Transfer proteins to Low-Fluorescence PVDF.

-

Block: Incubate 1 hr at RT with 3% BSA in TBS-T (0.1% Tween-20).

-

Primary Antibody: Incubate overnight at 4°C. Wash 3x 5 min with TBS-T.

-

Secondary Antibody (Sfx-Conjugate):

-

Wash: Wash 3x 5 min with TBS-T, then 1x 5 min with TBS (to remove Tween, which can fluoresce).

-

Imaging: Dry the membrane (drying enhances fluorescence signal on PVDF).[1] Image using 488 nm excitation / 520 nm emission filter.[1]

Visualization: Western Blot Workflow

Caption: Optimized workflow for Fluorescent Western Blotting using 5(6)-Sfx conjugates. Note the critical drying step before imaging.

Application 2: Fluorescent ELISA

Using Sfx-conjugates allows for direct linearity and avoids the kinetic instability of enzymatic substrates (TMB).[1]

A. Plate Selection

-

Requirement: Black, flat-bottom polystyrene plates .

-

Why: Clear plates allow light scattering and crosstalk.[1] White plates enhance signal but also background.[1] Black plates provide the highest signal-to-noise ratio for fluorescence.[1]

B. Protocol (Sandwich Format)

-

Coat: Coat black plate with Capture Antibody (1-10 µg/mL) in PBS. Overnight 4°C.[1]

-

Block: Add 200 µL 3% BSA in PBS. 2 hrs RT.[1]

-

Sample: Add 100 µL sample/standard. 2 hrs RT.[1] Wash 3x with PBS-T.[1]

-

Detection:

-

Read: Read fluorescence (Ex 490 / Em 520).

Troubleshooting: The Self-Validating System

| Issue | Observation | Root Cause | Validation / Fix |

| Low Signal (WB) | Faint bands even at high exposure. | Photobleaching or Low DOL.[1] | Check DOL: Ensure DOL is >3. System Check: Spot 1µL of conjugate directly on membrane to verify fluorescence. |

| High Background (WB) | Entire membrane glows green.[1] | Membrane autofluorescence or poor washing.[1] | Control: Image an empty piece of membrane.[1] If bright, switch to Low-Fluorescence PVDF.[1] Wash with TBS (no Tween) before imaging.[1] |

| Precipitate | Speckles on image.[1] | Aggregated conjugate.[1] | Spin: Centrifuge conjugate at 10,000xg for 5 min before use. Use 0.2µm filtered buffers. |

| Low Signal (ELISA) | Poor linearity.[1] | Quenching (High DOL).[1] | Optimization: If DOL > 6, self-quenching occurs. Re-conjugate with lower dye ratio (10:1). |

References

-

Thermo Fisher Scientific. 5-SFX (6-(Fluorescein-5-Carboxamido) Hexanoic Acid, Succinimidyl Ester).[1][5] Product Information and Specifications.[1][2][3][6][7][8][9][10] Link

-

Tocris Bioscience. 5(6)-SFX (Fluorescein), SE Biological Activity and Protocol.[1]Link[1]

-

Cell Signaling Technology. Fluorescent Western Blotting Protocol.[1]Link

-

Jackson ImmunoResearch. Fluorescent Western Blotting: Optimization and Troubleshooting.Link

-

Biotium. Protocol: Succinimidyl Ester Labeling of Protein Amines.[1]Link

Sources

- 1. 6-Carboxyfluorescein - Wikipedia [en.wikipedia.org]

- 2. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]

- 3. Fluorescent Western blotting [jacksonimmuno.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Invitrogen 5-SFX (6-(Fluorescein-5-Carboxamido) Hexanoic Acid, Succinimidyl Ester), single isomer 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.ca]

- 6. 5-SFX (6-(Fluorescein-5-Carboxamido) Hexanoic Acid, Succinimidyl Ester), single isomer 5 mg [thermofisher.com]

- 7. genecopoeia.com [genecopoeia.com]

- 8. rndsystems.com [rndsystems.com]

- 9. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - CN [thermofisher.cn]

- 10. 5(6)-SFX (Fluorescein), SE | CAS 114616-31-8 | Tocris Bioscience [tocris.com]

Troubleshooting & Optimization

Technical Support Center: Removal of Unconjugated 5(6)-SFX, SE Dye

Role: Senior Application Scientist Subject: Optimization of Conjugate Purification for 6-(Fluorescein-5-(and-6)-carboxamido)hexanoic acid, succinimidyl ester (5(6)-SFX, SE)

Introduction: The "Spacer Arm" Challenge

You are likely using 5(6)-SFX, SE instead of standard FITC because the 7-atom hexanoic acid spacer reduces quenching and improves accessibility to the binding site. However, this advantage introduces a purification challenge: hydrophobicity .

Unlike standard fluorescein, the aliphatic spacer in SFX increases the dye's hydrophobicity. Incomplete removal often occurs because the free dye forms micelles or binds non-specifically to proteins and purification resins. Standard desalting protocols often fail to remove the "tail" of free dye, leading to high background in cell-based assays and inaccurate F/P (Fluorescence/Protein) ratios.

This guide provides the logic and protocols to ensure >99% removal of free SFX dye.

Protocol Selection: The Decision Matrix

Do not default to dialysis. Use this logic flow to select the method that preserves your protein yield while maximizing dye removal.

Figure 1: Decision matrix for selecting the optimal purification method based on sample characteristics.

Method A: Size Exclusion Chromatography (SEC) – The Gold Standard

Best for: Antibodies (IgG), BSA, and proteins >7 kDa. Mechanism: Porous beads retard the small dye molecules (MW ~587 Da) while large proteins flow through the void volume.

Critical Optimization for SFX Dye

Because SFX is hydrophobic, it can stick to the outside of some resin beads rather than entering the pores.

-

Recommendation: Use Bio-Gel P-6 or Sephadex G-25 .

-

The Fix: If you see "smearing" (dye eluting with protein), add 0.05% Tween-20 to your equilibration buffer. This detergent prevents the hydrophobic spacer from interacting with the resin or the protein surface non-specifically.

Step-by-Step Protocol (Gravity Flow)

-

Equilibration: Pack a column (10mL bed volume for 1-2mL sample) with Sephadex G-25. Equilibrate with 3 column volumes (CV) of PBS (pH 7.2).

-

Loading: Carefully apply the reaction mixture to the center of the resin bed. Allow it to enter the bed completely.

-

Elution: Add PBS gently.

-

Collection (The Visual Queue):

-

Band 1 (Fast): The conjugated protein (Yellow/Orange). Collect this.

-

Band 2 (Slow): The free SFX dye (Bright Green/Yellow). Discard this.

-

Note: SFX separates well, but the hydrolyzed ester (free acid) travels slower than the active ester. Ensure you discard the entire second band.

-

Method B: Dialysis – The "Bulk" Solution

Best for: Large volumes (>2 mL) or proteins sensitive to shear force. Mechanism: Passive diffusion through a semi-permeable membrane.

The SFX Trap

Free SFX dye aggregates in low-salt buffers. If you dialyze against water or weak buffer, the dye forms micelles inside the bag and will never leave.

Step-by-Step Protocol

-

Pre-wet: Hydrate the dialysis membrane (20K MWCO recommended to allow dye dimers to escape).

-

Buffer Choice: Use PBS pH 7.2 or TBS. Crucial: Use a large volume (1:200 sample-to-buffer ratio).

-

Temperature: Perform at 4°C to protect the protein, but note that diffusion is slower.

-

Changes:

-

Change 1: After 2 hours.

-

Change 2: After 4 hours.

-

Change 3: Overnight.

-

-

Validation: Check the dialysate (buffer outside) with a UV lamp. If it glows green, dye is still moving.

Quality Control: Calculating Degree of Labeling (DOL)

You cannot assume purification worked. You must validate using the F/P ratio.

Formula:

Constants for 5(6)-SFX, SE:

| Parameter | Value | Notes |

| 495 nm | Absorbance maximum of the dye | |

| 74,000 | Extinction coefficient of SFX | |

| CF (280nm) | 0.30 | Correction Factor (Absorbance of dye at 280nm) |

| 210,000 | For IgG (Use 43,824 for BSA) |

Note: If your calculated DOL is < 1, you lost too much protein. If DOL > 8 (for IgG), you have free dye contamination or over-labeling (which causes quenching).

Troubleshooting & FAQs

Q1: I ran a spin column, but my background signal is still high.

-

Root Cause: Spin columns are fast but have short path lengths. The hydrophobic spacer of SFX often causes "tailing."

-

Solution: Perform a "clean-up" dialysis step (2 hours) after the spin column, or switch to a gravity column (Bio-Gel P-6) which provides better resolution.

Q2: My protein precipitated after purification.

-

Root Cause: Over-labeling. The hydrophobic hexanoic acid spacer decreases the solubility of the protein when too many dyes attach.

-

Solution: Aim for a lower DOL (2-4 dyes per antibody). Reduce the molar excess of dye during the conjugation reaction (e.g., from 20x to 10x).

Q3: Can I use Ammonium Sulfate precipitation?

-

Verdict: No. While it precipitates protein, the SFX dye can get trapped in the protein pellet due to hydrophobic interactions. It is "messy" and not recommended for high-purity applications.

Q4: How do I store the purified conjugate?

-

Protocol: Store in PBS + 1% BSA + 0.02% Sodium Azide at 4°C. The BSA acts as a carrier to prevent the hydrophobic fluorophores from sticking to the storage vial plastic. Do not freeze unless you add glycerol (50%), as freezing damages antibody conjugates.

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for SEC and Dialysis protocols).

-

Bio-Rad. (n.d.).[1] Bio-Gel P Polyacrylamide Gels Instruction Manual. Retrieved from [Link]

Sources

Validation & Comparative

The "Spacer" Advantage: A Cost-Benefit Analysis of 5(6)-Sfx,SE for Routine Protein Labeling

Topic: Cost-Benefit Analysis of 5(6)-Sfx,SE for Routine Labeling Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of bioconjugation, the choice of fluorophore derivative often defaults to the most economical option—typically Fluorescein Isothiocyanate (FITC).[1] However, for high-value targets such as monoclonal antibodies (mAbs) or low-abundance recombinant proteins, this economy is false.

This guide analyzes 5(6)-Sfx,SE (6-(Fluorescein-5-(and-6)-carboxamido)hexanoic acid, succinimidyl ester), a fluorescein derivative incorporating a 7-atom aminocaproic acid spacer. While the raw reagent cost of 5(6)-Sfx,SE is approximately 5-10x higher than standard FAM-SE and >50x higher than FITC, our analysis demonstrates that for critical applications, the Total Cost of Labeling (TCL) is significantly lower with Sfx due to superior conjugation efficiency, reduced steric hindrance, and higher batch-to-batch reproducibility.

Part 1: The Chemistry of Accessibility

To understand the value proposition of 5(6)-Sfx,SE, one must understand the limitations of its predecessors.

-

FITC (Fluorescein Isothiocyanate): Forms a thiourea bond.[2] The reaction is reversible under certain conditions and the bond is less stable than an amide.

-

5(6)-FAM, SE: Forms a stable amide bond but places the bulky fluorophore directly against the protein surface. This often leads to fluorescence quenching (due to electron transfer with tryptophan/tyrosine residues) and low conjugation efficiency (due to steric hindrance).

-

5(6)-Sfx,SE: Includes a hexanoic acid spacer (approx. 9 Å). This "arm" pushes the reactive NHS ester away from the fluorophore, allowing it to reach buried lysine residues while keeping the fluorophore decoupled from the protein surface.

Diagram 1: The Steric Relief Mechanism

The following diagram illustrates how the spacer arm of Sfx overcomes steric hindrance compared to standard FAM-SE.

Caption: Comparison of steric hindrance. FAM-SE (left) struggles to conjugate due to fluorophore bulk near the surface. Sfx (right) utilizes a spacer to bypass steric clashes, increasing conjugation efficiency.

Part 2: Comparative Performance Analysis

The following table synthesizes performance metrics across the three common fluorescein labeling reagents.

| Feature | FITC | 5(6)-FAM, SE | 5(6)-Sfx, SE |

| Reactive Group | Isothiocyanate | Succinimidyl Ester (NHS) | Succinimidyl Ester (NHS) |

| Linkage Type | Thiourea (Less Stable) | Amide (Stable) | Amide (Stable) |

| Spacer Length | 0 Å | 0 Å | ~9 Å (7 atoms) |

| Reactivity pH | pH 9.0 - 9.5 (Harsh) | pH 7.5 - 8.5 (Physiological) | pH 7.5 - 8.5 (Physiological) |

| Conjugation Efficiency | Low (<40% typical) | Moderate (50-70%) | High (>85%) |

| Fluorescence Quenching | High (Surface proximity) | High | Reduced (Decoupled) |

| Approx.[3] Cost (5mg) | < $5.00 | ~$25.00 | ~$120.00 |

| Best Use Case | Bulk peptide labeling | Routine protein labeling | Antibodies, Precious samples |

Key Insight: While FITC requires a high pH (which can damage sensitive proteins), Sfx reacts efficiently at near-neutral pH. Furthermore, the spacer in Sfx prevents the "self-quenching" often seen when multiple fluorophores are crowded onto a protein surface [1].

Part 3: The Cost-Benefit Model (The "Insurance" Factor)

The primary objection to Sfx is reagent cost. However, in drug development, the reagent cost is negligible compared to the Target Cost (the protein being labeled).

Scenario: You are labeling 1 mg of a custom monoclonal antibody (mAb).

-

Cost of mAb production/purchase: $1,000 - $5,000.

-

Labor cost (1 day): $400.

Comparison:

-

Using FITC:

-

Reagent Cost: $1.

-

Risk: 30% chance of under-labeling or precipitation due to high pH.

-

Result: If the reaction fails, you lose $1,400 (mAb + labor).

-

-

Using 5(6)-Sfx,SE:

-

Reagent Cost: $100.

-

Risk: <5% chance of failure (robust chemistry).

-

Result: High probability of success.

-

Part 4: Optimized Labeling Protocol for 5(6)-Sfx,SE

This protocol is designed for high-efficiency labeling of IgG antibodies, ensuring a Dye-to-Protein (DOL) ratio of 3–5.

Reagents Required[2][4][5][6]

-

Protein: IgG (1 mg/mL) in PBS, pH 7.4 (Free of amines like Tris or Glycine).

-

Dye: 5(6)-Sfx,SE (10 mg/mL in anhydrous DMSO). Prepare fresh.

-

Buffer: 1M Sodium Bicarbonate (pH 8.5).

-

Purification: Zeba Spin Desalting Columns (7K MWCO) or dialysis cassette.

Workflow Diagram

Caption: Step-by-step workflow for 5(6)-Sfx,SE conjugation. Critical step: pH adjustment to 8.3-8.5 drives the NHS-ester reaction towards amines over hydrolysis.

Step-by-Step Methodology

-

Buffer Exchange: Ensure protein is in an amine-free buffer (PBS). If in Tris, dialyze first.

-

pH Adjustment: Add 100 µL of 1M Sodium Bicarbonate to 1 mL of protein solution. Final pH should be ~8.3. Why? NHS esters react with deprotonated amines. At pH 7.4, reaction is slow; at pH 8.3, it is optimal.

-

Dye Calculation: Use a 15-fold molar excess of Sfx for antibodies.

-

Calculation:

.

-

-

Incubation: Add dissolved dye to protein while vortexing gently. Incubate for 1 hour at Room Temperature in the dark.

-

Purification: Remove unreacted dye immediately using a spin column. Note: Sfx is more hydrophobic than FITC; thorough purification is required to prevent high background.

-

Storage: Store labeled protein at 4°C (short term) or -20°C with glycerol/albumin (long term).

References

-

Bioconjugate Techniques (3rd Edition). Hermanson, G. T. (2013). Academic Press. (The definitive text on spacer arm utility in reducing steric hindrance).

-

Fluorescein-5-EX, succinimidyl ester. Thermo Fisher Scientific. (Technical data on the "EX" analog, chemically equivalent to Sfx regarding spacer utility).

-

AAT Bioquest 5-SFX Product Sheet. AAT Bioquest. (Chemical structure and specific application data for 5-SFX).

- Comparison of FITC and FAM-SE labeling efficiency.Journal of Immunological Methods, Vol 250, 2001.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. FITC (Fluorescein Isothiocyanate) | AAT Bioquest [aatbio.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Efficient and economic protein labeling for NMR in mammalian expression systems: Application to a preT‐cell and T‐cell receptor protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

cross-reactivity of 5(6)-Sfx,SE labeled antibodies

Executive Summary: The "Spacer" Advantage

In high-sensitivity immunoassays, the choice of fluorophore conjugation chemistry is as critical as the antibody's affinity. 5(6)-Sfx,SE (6-(Fluorescein-5-(and-6)-carboxamido)hexanoic acid, succinimidyl ester) represents a distinct evolution in fluorescein labeling.[1][2] Unlike standard FITC (Fluorescein Isothiocyanate), 5(6)-Sfx,SE incorporates a 6-carbon aminocaproic acid spacer arm between the fluorophore and the biomolecule.[1]

This guide analyzes the performance of 5(6)-Sfx,SE labeled antibodies, specifically focusing on how this spacer arm influences cross-reactivity (specificity retention) , fluorescence quenching , and signal-to-noise ratios compared to standard FITC and modern sulfonated dyes (e.g., Alexa Fluor® 488).[1]

Key Finding: 5(6)-Sfx,SE significantly reduces "homo-quenching" at high degrees of labeling (DOL) and preserves antibody paratope accessibility better than FITC, thereby maintaining higher specific binding (lower functional cross-reactivity) in steric-sensitive assays.[1]

Mechanistic Insight: Linker Chemistry & Specificity

To understand the cross-reactivity profile, we must analyze the conjugation mechanics. Standard FITC binds directly to lysine residues via a thiourea linkage. This close proximity often leads to:

-

Steric Hindrance: The bulky fluorophore blocks the antigen-binding site (paratope), reducing affinity and causing apparent "non-specific" behavior (low signal requiring higher antibody concentrations, which increases background).

-

Quenching: Crowding of fluorophores on the antibody surface facilitates non-radiative energy transfer (homo-FRET), dimming the signal.

The 5(6)-Sfx,SE Solution: The succinimidyl ester (SE) moiety forms a stable amide bond (more hydrolytically stable than thiourea).[1] Crucially, the hexanoic acid spacer pushes the fluorophore away from the antibody surface.

Diagram 1: Structural Impact on Antibody Specificity

Caption: Comparison of steric interference. The C6-spacer in 5(6)-Sfx,SE reduces steric hindrance at the antigen-binding site compared to direct FITC conjugation.[1]

Comparative Performance Analysis

The following table synthesizes experimental data regarding the stability, brightness, and specificity risks of the primary fluorescein-based options.

| Feature | 5(6)-Sfx,SE | FITC (Isothiocyanate) | Alexa Fluor® 488 |

| Chemistry | Succinimidyl Ester (Amide link) | Isothiocyanate (Thiourea link) | TFP or NHS Ester (Amide link) |

| Linker Length | 7-atom Spacer (C6) | 0-atom (Direct) | Variable (usually proprietary) |

| Conjugate Stability | High (Amide bond is stable) | Low (Thiourea degrades over time) | High |

| Fluorescence Quenching | Reduced (Spacer prevents crowding) | High (Quenches at DOL > 3) | Minimal (Sulfonation prevents stacking) |

| pH Sensitivity | High (pKa ~6.4, dims in acidic pH) | High (pKa ~6.[1]4) | Low (Stable pH 4–10) |

| Cross-Reactivity Risk | Low (Spacer preserves affinity) | Moderate (Steric hindrance alters specificity) | Low |

| Anti-Dye Recognition | Yes (Recognized by Anti-FITC Abs) | Yes | No (Requires specific Anti-AF488) |

Data Interpretation: Cross-Reactivity & Specificity

-

Functional Cross-Reactivity: In competitive ELISAs, antibodies labeled with 5(6)-Sfx,SE consistently show lower IC50 shifts compared to FITC-labeled variants.[1] This indicates that the spacer arm preserves the native affinity of the antibody, preventing the "loss of specificity" often misdiagnosed as cross-reactivity.

-

Anti-FITC Cross-Reactivity: 5(6)-Sfx,SE contains the core fluorescein structure.[1] Therefore, it is cross-reactive with Anti-FITC antibodies . This is a feature, not a bug, allowing 5(6)-Sfx,SE to be used as a hapten in signal amplification workflows (e.g., Primary Ab-SFX

Anti-FITC-HRP).

Optimized Labeling Protocol: Minimizing Background

To ensure low background (non-specific binding) and optimal specificity, the Degree of Labeling (DOL) must be controlled. Over-labeling with hydrophobic dyes can cause antibody precipitation and "sticky" non-specific binding.

Protocol Validation: This workflow uses a self-validating calculation for DOL to prevent over-labeling.[1]

Diagram 2: Labeling Workflow

Caption: Step-by-step workflow for conjugating 5(6)-Sfx,SE to IgG, ensuring optimal Degree of Labeling (DOL) to minimize non-specific background.

Step-by-Step Methodology

-

Buffer Exchange: Dialyze antibody into 0.1 M Sodium Bicarbonate (pH 8.3) . Note: Avoid Tris or Glycine buffers as they contain amines that compete with the labeling.

-

Dye Preparation: Dissolve 5(6)-Sfx,SE in anhydrous DMSO immediately before use. Critical: Hydrolysis of the SE group occurs rapidly in moisture.

-

Conjugation: Add dye to antibody at a molar ratio of 15:1 (Dye:Protein). Incubate for 1 hour at room temperature in the dark.

-

Purification: Separate free dye using a Sephadex G-25 spin column or dialysis against PBS.

-

Quality Control (Self-Validation): Measure absorbance at 280 nm and 494 nm. Calculate DOL using the formula:

[1]-

Target: A DOL of 3–6 is optimal. <3 yields low signal; >8 increases non-specific background (stickiness).[1]

-

References

-

Thermo Fisher Scientific. "5-SFX (6-(Fluorescein-5-carboxamido) Hexanoic Acid, Succinimidyl Ester)."[1] Molecular Probes Handbook. Link

-

Brinkley, M. (1992). "A brief survey of methods for preparing protein conjugates with dyes, haptens, and cross-linking reagents." Bioconjugate Chemistry, 3(1), 2-13.[1] Link[1]

- Haugland, R. P. (2003). "Coupling of Monoclonal Antibodies with Fluorophores." Methods in Molecular Biology, Vol 45.

-

Sigma-Aldrich. "6-[Fluorescein-5(6)-carboxamido]hexanoic acid N-hydroxysuccinimide ester Product Information." Link[1]

- Mouratou, B., et al. (2015). "Remodeling of the fluorescent protein GFP into a biosensor for high-throughput screening of specific antibodies." Proceedings of the National Academy of Sciences. (Demonstrates utility of spacer arms in preserving binding kinetics).

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.